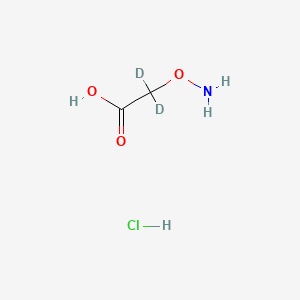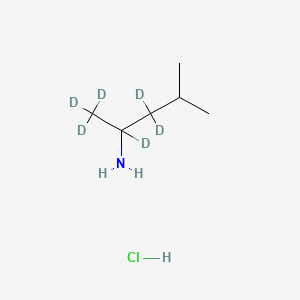
Aminooxyacetic Acid-d2 Hemihydrochloride; 2-(Aminooxy)acetic Acid-d2 Hemihydrochloride; Carboxymethoxyamine-d2 Hemihydrochloride; Carboxymethoxylamine-d2 Hemihydrochloride; O-Carboxymethylhydroxylamine-d2 Hemihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxymethoxyamine-d2 Hemihydrochloride is a stable isotope-labeled compound with the molecular formula C2H3D2NO3•1/2HCl and a molecular weight of 111.33 . It is commonly used in various scientific research applications due to its unique properties and stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxymethoxyamine-d2 Hemihydrochloride is synthesized by reacting O-carboxymethylacetone oxime with hydrochloric acid . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Carboxymethoxyamine-d2 Hemihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes precise control of reaction parameters and purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Carboxymethoxyamine-d2 Hemihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Carboxymethoxyamine-d2 Hemihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reagent and intermediate in synthetic chemistry, particularly in isotope labeling studies.
Biology: It is used in biochemical assays and metabolic studies due to its stable isotope labeling.
Medicine: Research involving metabolic pathways and drug development often utilizes this compound.
Mechanism of Action
The mechanism of action of Carboxymethoxyamine-d2 Hemihydrochloride involves its interaction with specific molecular targets and pathways. It acts by incorporating the stable isotope label into target molecules, allowing for detailed tracking and analysis in various studies. The exact pathways and targets depend on the specific application and research focus.
Comparison with Similar Compounds
Aminooxyacetic Acid Hemihydrochloride: Similar in structure and used in similar applications.
Hydroxylamine-O-acetic Acid Hemihydrochloride: Another related compound with comparable uses.
Uniqueness: Carboxymethoxyamine-d2 Hemihydrochloride is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in research applications compared to non-labeled counterparts.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of Carboxymethoxyamine-d2 Hemihydrochloride, researchers can effectively utilize this compound in various scientific endeavors.
Properties
Molecular Formula |
C2H6ClNO3 |
|---|---|
Molecular Weight |
129.54 g/mol |
IUPAC Name |
2-aminooxy-2,2-dideuterioacetic acid;hydrochloride |
InChI |
InChI=1S/C2H5NO3.ClH/c3-6-1-2(4)5;/h1,3H2,(H,4,5);1H/i1D2; |
InChI Key |
IXMIEQPWCAPGKV-CUOKRTIESA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)ON.Cl |
Canonical SMILES |
C(C(=O)O)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)

![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)




![3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13843675.png)





